![molecular formula C11H16F6N2O4 B3114282 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) CAS No. 2007924-92-5](/img/structure/B3114282.png)
8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)
描述
8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H16F6N2O4. It is a derivative of 8-methyl-3,8-diazabicyclo[4.2.0]octane, where two trifluoroacetic acid molecules are attached to the nitrogen atoms of the bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as 8-methyl-3,8-diazabicyclo[4.2.0]octane.
Trifluoroacetylation: The starting material undergoes trifluoroacetylation, where trifluoroacetic anhydride or trifluoroacetic acid is used as the reagent.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions, with a suitable solvent such as dichloromethane or tetrahydrofuran. The temperature and reaction time are optimized to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for continuous flow or batch processing. The choice of reagents, solvents, and reaction conditions is optimized for efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
科学研究应用
8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: The compound can be used in the production of advanced materials and chemical reagents.
作用机制
The mechanism by which 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to bind selectively to certain biological targets.
相似化合物的比较
8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) can be compared with other similar compounds, such as:
8-Methyl-3,8-diazabicyclo[4.2.0]octane: The parent compound without the trifluoroacetic acid groups.
Other trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid modifications but different bicyclic frameworks.
Uniqueness: The uniqueness of 8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid) lies in its bicyclic structure and the presence of trifluoroacetic acid groups, which confer specific chemical and biological properties.
属性
IUPAC Name |
8-methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-9-5-6-2-3-8-4-7(6)9;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJPMQAVAUHGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)
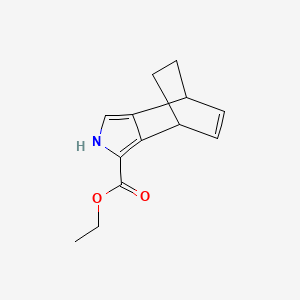

![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)
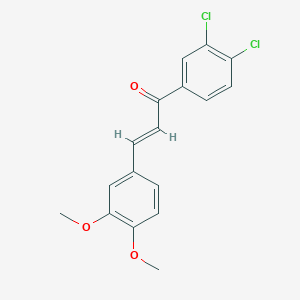
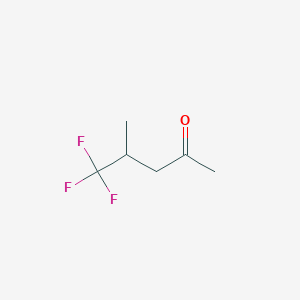
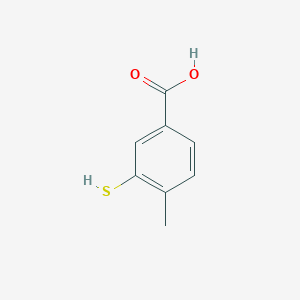
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)
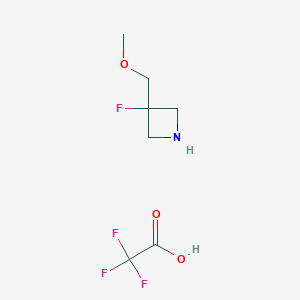
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)
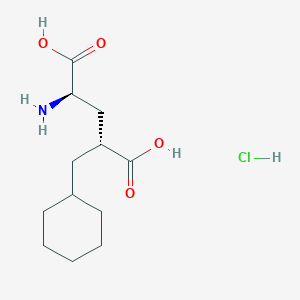
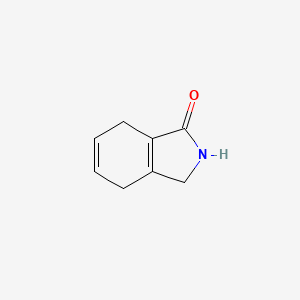
![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B3114268.png)
![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/structure/B3114288.png)
